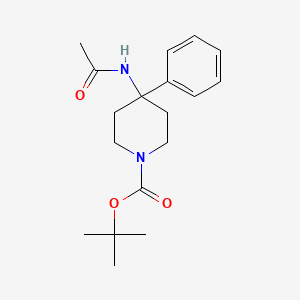

1-Boc-4-Acetamido-4-phenylpiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Boc-4-Acetamido-4-phenylpiperidine, also known as tert-butyl 4-(phenylamino)piperidine-1-carboxylate, is a compound used as an intermediate in the manufacture of fentanyl and various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . It has a molecular formula of C18H26N2O3 and a molecular weight of 318.417.

Molecular Structure Analysis

The molecular structure of 1-Boc-4-Acetamido-4-phenylpiperidine consists of a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a phenyl group (a six-membered carbon ring), an acetamido group (consisting of a carbonyl group (C=O) and an amine (NH2)), and a tert-butyl group (a carbon atom attached to three methyl groups).

Chemical Reactions Analysis

1-Boc-4-Acetamido-4-phenylpiperidine is used as an intermediate in the manufacture of fentanyl and its analogues . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals .

Physical And Chemical Properties Analysis

1-Boc-4-Acetamido-4-phenylpiperidine has a molecular weight of 318.41100 and a density of 1.12. It has a boiling point of 486.887ºC at 760 mmHg .

科学的研究の応用

Advanced Oxidation Processes (AOPs) in Water Treatment

Research has indicated the significance of advanced oxidation processes (AOPs) in treating acetaminophen (ACT) from aqueous mediums. AOPs lead to diverse kinetics, mechanisms, and by-products during treatment. The most frequently detected by-products in this context are hydroquinone, 1,4-benzoquinone, and acetamide, among others. The research elaborates on the biotoxicity of these by-products and their potential environmental impact, providing insights into enhancing degradation through AOP systems Qutob et al., 2022.

Medicinal Chemistry Applications

N-phenylpiperazine, a core component closely related to 1-Boc-4-Acetamido-4-phenylpiperidine, has been a versatile scaffold in the field of medicinal chemistry. It's especially noted for its applications in treating CNS disorders. Despite its proven druglikeness, the scope of research suggests potential underutilization and advocates for diversifying its applications beyond CNS structures. This could lead to pharmacokinetic and pharmacodynamic improvements across various therapeutic areas Maia et al., 2012.

Photocatalysis and Material Applications

(BiO)2CO3 (BOC), an Aurivillius-related oxide, has applications in healthcare, photocatalysis, and as a humidity sensor. Despite its wide bandgap limiting visible light absorption, various modification strategies like doping with nonmetals (C, N, and oxygen vacancy) have been developed to enhance its photocatalytic performance. These modifications lead to varied interactions and mechanisms, contributing to its utility in multifunctional applications Ni et al., 2016.

Adsorptive Elimination of Pharmaceuticals from Water

The adsorptive elimination of pharmaceuticals like acetaminophen (ACT) from water is crucial due to their potential ecological impact. Research highlights the progress in ACT adsorption from water and suggests high efficiency for certain adsorbents. Understanding the mechanisms like π-π interactions and electrostatic interaction is vital for enhancing ACT removal efficiency, with ZnAl/biochar showing significant potential. Future research directions include process costing and adsorbent regeneration Igwegbe et al., 2021.

特性

IUPAC Name |

tert-butyl 4-acetamido-4-phenylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-14(21)19-18(15-8-6-5-7-9-15)10-12-20(13-11-18)16(22)23-17(2,3)4/h5-9H,10-13H2,1-4H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWHOSORSVGVSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697184 |

Source

|

| Record name | tert-Butyl 4-acetamido-4-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-Acetamido-4-phenylpiperidine | |

CAS RN |

182621-52-9 |

Source

|

| Record name | 1,1-Dimethylethyl 4-(acetylamino)-4-phenyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182621-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-acetamido-4-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B598859.png)

![5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598871.png)

![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylene}-2,5-diphenylpyrrolidinium tetrafluorobora](/img/no-structure.png)

![8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B598876.png)

![1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598878.png)

![3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate](/img/structure/B598879.png)